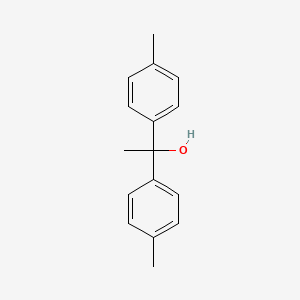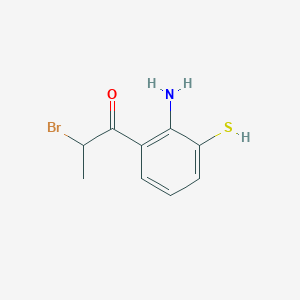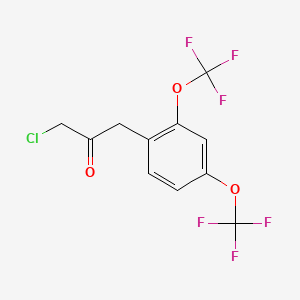
4a(2),4a(2)a(2)a(2)-Biacrylophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(acryloyl)biphenyl is an organic compound with the molecular formula C18H14O4. It is characterized by two acryloyl groups attached to a biphenyl core. This compound is known for its white powder appearance and has a molecular weight of 294.3 g/mol . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4’-Bis(acryloyl)biphenyl typically involves the reaction of biphenyl with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
4,4’-Bis(acryloyl)biphenyl undergoes various chemical reactions, including:
Polymerization: The acryloyl groups can participate in free radical polymerization, forming cross-linked polymers.
Substitution Reactions: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester bonds in the acryloyl groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Common reagents used in these reactions include radical initiators for polymerization, electrophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Bis(acryloyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Biology: The compound can be used to create hydrogels for tissue engineering and drug delivery systems.
Medicine: Its derivatives are explored for potential use in medical devices and as drug carriers.
Industry: It is used in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-Bis(acryloyl)biphenyl primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyl groups react with radical initiators to form polymers, which can be tailored for specific applications by adjusting the reaction conditions and monomer ratios .
Comparison with Similar Compounds
Similar compounds to 4,4’-Bis(acryloyl)biphenyl include:
4,4’-Bis(methacryloyl)biphenyl: Similar structure but with methacryloyl groups, offering different polymerization kinetics.
4,4’-Bis(acryloyl)diphenyl ether: Contains an ether linkage, providing different mechanical properties in polymers.
4,4’-Bis(acryloyl)stilbene: Features a stilbene core, which can impart unique optical properties to the resulting polymers.
The uniqueness of 4,4’-Bis(acryloyl)biphenyl lies in its biphenyl core, which provides rigidity and stability to the polymers formed, making it suitable for high-performance applications .
Properties
CAS No. |
7664-58-6 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-[4-(4-prop-2-enoylphenyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C18H14O2/c1-3-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)4-2/h3-12H,1-2H2 |
InChI Key |
IZLRPQRQONBXOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



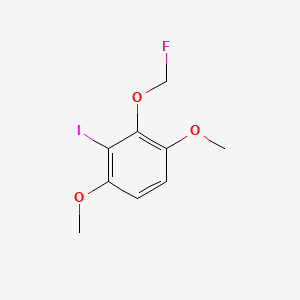
![Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-](/img/structure/B14064014.png)


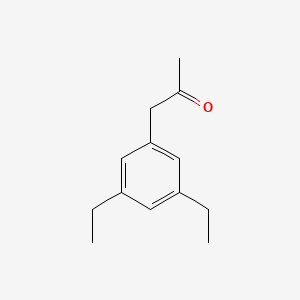
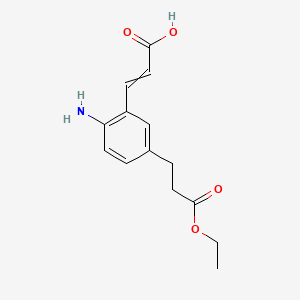
![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)
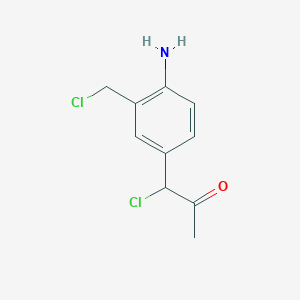
![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)
